molecular formula C9H17N5O2 B2814734 Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 2378503-62-7

Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate

Cat. No.: B2814734
CAS No.: 2378503-62-7
M. Wt: 227.268
InChI Key: HPKMVMSGTOFTGT-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate is a carbamate-protected amine compound featuring a 1,2,4-triazole core. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 5-amino and 1-methyl substituents on the triazole ring influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)11-5-6-12-7(10)14(4)13-6/h5H2,1-4H3,(H,11,15)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMVMSGTOFTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (CAS: 306935-46-6)
  • Key Differences: Substituents: Contains a 4-allyl and 5-mercapto group instead of 5-amino-1-methyl. Reactivity: The mercapto (-SH) group enables disulfide bond formation and metal coordination, unlike the amino (-NH2) group in the target compound. Applications: Likely used in metal-catalyzed reactions or as a thiol-reactive probe.
  • Reference :
N-{4-[(5-amino-4H-1,2,4-triazol-3-yl)methyl]phenyl}carbamate (C14H19N5O2)
  • Key Differences: Backbone: Phenyl ring replaces the tert-butyl carbamate. Applications: May serve as a scaffold for kinase inhibitors or antimicrobial agents.
  • Reference :

Variations in the Carbamate Group

Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
  • Key Differences :
    • Core Structure : Cyclopentyl group instead of triazolylmethyl.
    • Functionality : The hydroxyl (-OH) group enables hydrogen bonding, influencing solubility and biological target interactions.
    • Applications : Intermediate in stereoselective synthesis of bioactive molecules.
  • Reference :
Acetic Acid Tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate (CAS: 1607300-19-5)
  • Key Differences: Substituents: Carbamimidoyl (-C(NH2)NH) group introduces strong basicity. Reactivity: Enhanced nucleophilicity under acidic conditions compared to the target compound. Applications: Potential use in peptidomimetics or enzyme inhibitors.
  • Reference :

Heterocyclic Ring Replacements

Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
  • Key Differences :
    • Core Structure : Benzisoxazole replaces the triazole ring.
    • Electronic Properties : Oxygen in isoxazole reduces aromatic nitrogen count, altering π-π stacking and hydrogen-bonding capabilities.
    • Applications : Likely used in CNS-targeted drugs due to benzisoxazole’s prevalence in neuroactive compounds.
  • Reference :

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Applications
Target Compound 1,2,4-Triazole 5-amino, 1-methyl ~289–300 (estimated) Not provided Drug intermediate, PROTACs
Tert-butyl N-[(4-allyl-5-mercapto-...) 1,2,4-Triazole 4-allyl, 5-mercapto ~300–310 (estimated) 306935-46-6 Metal coordination, thiol probes
N-{4-[(5-amino-4H-1,2,4-triazol-3-yl)...} 1,2,4-Triazole Phenyl, 5-amino 289.34 Not provided Kinase inhibitors
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)... Benzisoxazole 5-amino ~250–260 (estimated) Not provided Neuroactive drug intermediates

Q & A

Basic: What are the common synthetic routes for Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step reactions, with one route starting from tert-butyl carbamate and a triazole derivative. Key steps include:

  • Palladium-catalyzed coupling under basic conditions (e.g., cesium carbonate) in solvents like 1,4-dioxane .
  • Microwave-assisted synthesis for regioselective triazole formation, achieving yields up to 62% in reduced reaction times .
    Optimization strategies:
  • Use automated reactors for precise temperature control.
  • Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to enhance solubility and reaction kinetics .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?

Answer:

  • 1H/13C NMR : Identifies hydrogen environments (e.g., tert-butyl protons at δ ~1.45 ppm) and carbamate carbonyl signals (δ ~155 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns, critical for purity assessment .
  • IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and triazole ring vibrations .

Advanced: How does the choice of base influence regioselectivity in triazole ring functionalization?

Answer:

  • Cesium carbonate (Cs₂CO₃) : Promotes nucleophilic substitution at the triazole C3 position due to strong deprotonation, favoring carbamate linkage .
  • Triethylamine (TEA) : Mild base used in pyrazole carbamate synthesis; minimizes side reactions but may reduce regioselectivity .
    Methodological tip: Combine Hammett substituent constants with kinetic studies to predict regiochemical outcomes .

Advanced: What strategies resolve contradictions in reported synthetic yields across methodologies?

Answer:

  • Systematic DOE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors .
  • Scale-down validation : Reproduce conflicting protocols at small scale with real-time monitoring (e.g., TLC) to isolate yield-limiting steps .
  • Computational modeling : Use DFT calculations to compare energy barriers for competing reaction pathways .

Basic: What are the typical reactions of this compound, and what reagents drive these transformations?

Answer:

  • Oxidation : Hydrogen peroxide targets the triazole ring, forming oxidized derivatives .
  • Reduction : LiAlH₄ reduces the carbamate to an amine, useful for further functionalization .
  • Nucleophilic substitution : Amines or alcohols react at the triazole C5 position under basic conditions .

Advanced: How can researchers design experiments to study this compound’s enzyme inhibition mechanisms?

Answer:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates to assess competitive vs. non-competitive inhibition .
  • Covalent docking simulations : Predict binding modes of the carbamate group with active-site nucleophiles (e.g., serine hydrolases) .
  • Site-directed mutagenesis : Validate triazole-mediated π-π interactions in enzyme binding pockets .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

  • Stability profile : Stable at pH 6–8 and room temperature; degrades in strong acids/bases via carbamate hydrolysis .
  • Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH) .

Advanced: What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Parallel synthesis : Introduce substituents (e.g., alkyl, aryl) at the triazole C5 position using Suzuki-Miyaura coupling .
  • Click chemistry : Azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) for biochemical probing .
  • High-throughput screening : Evaluate anti-inflammatory or antimicrobial activity of derivatives in 96-well plate assays .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Answer:

  • Storage : Keep in airtight containers at -20°C, protected from light and moisture .
  • Safety protocols : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .

Advanced: Can computational models predict the compound’s pharmacokinetic properties, and what limitations exist?

Answer:

  • ADME prediction : Tools like SwissADME estimate logP (~2.5) and permeability, but may underestimate triazole-mediated protein binding .
  • Limitations : Poor prediction of metabolic pathways (e.g., CYP450-mediated oxidation) without experimental validation .

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